2-amino-3-(4-methoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-(4-methoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure with multiple functional groups, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-methoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indolizine Core: Starting from a suitable pyridine derivative, the indolizine core can be constructed through cyclization reactions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or amination reactions.
Attachment of the Benzoyl and Phenyl Groups: The benzoyl and phenyl groups can be attached through acylation and coupling reactions, respectively.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-methoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-methoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(4-methoxybenzoyl)indolizine-1-carboxamide
- N-(4-methoxyphenyl)indolizine-1-carboxamide
- 3-(4-methoxybenzoyl)-N-(4-methoxyphenyl)indolizine
Uniqueness
2-amino-3-(4-methoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is unique due to the presence of both the amino and methoxybenzoyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-amino-3-(4-methoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-30-17-10-6-15(7-11-17)23(28)22-21(25)20(19-5-3-4-14-27(19)22)24(29)26-16-8-12-18(31-2)13-9-16/h3-14H,25H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYWBZYMOBNYMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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